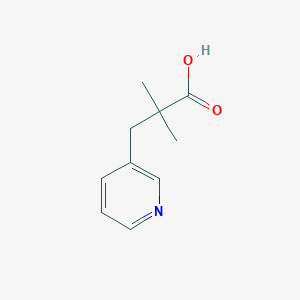

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSJOYOVJHBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

[1][3]

Experimental Characterization Protocols

To validate these properties in-house, use the following standardized workflows.

Protocol A: Potentiometric Determination

-

Objective: Accurate determination of overlapping ionization constants.

-

Method:

-

Prepare a

M solution of the compound in water (ensure complete dissolution; use <5% methanol if necessary). -

Titrate with 0.1 M HCl to pH 2.0 (start point).

-

Titrate upwards with 0.1 M standardized KOH under inert

atmosphere (to exclude -

Analysis: Use the Bjerrum difference plot method. The zwitterionic nature requires fitting for two macroscopic constants.

-

-

Quality Control: Ensure temperature is strictly controlled at 25°C, as

is temperature-dependent.

Protocol B: Lipophilicity ( ) via Shake-Flask

-

Objective: Determine distribution coefficient at physiological pH.

-

Method:

-

Phase System: n-Octanol / Phosphate Buffer (pH 7.4, 50 mM). Pre-saturate both phases with each other for 24h.

-

Dissolve compound in the buffer phase (concentration

). -

Add equal volume of octanol. Shake for 1 hour; centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase by HPLC-UV (260 nm for pyridine).

-

Calculation:

.

-

Handling & Stability

-

Storage: Store at +4°C. The compound is generally stable but hygroscopic due to its zwitterionic salt-like character. Keep desiccated.

-

Reactivity: The carboxylic acid is sterically hindered; activation for amide coupling (e.g., with amines) may require stronger coupling reagents (e.g., HATU over EDC) or longer reaction times compared to linear propanoic acids.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[4] Link (Foundational text on Thorpe-Ingold Effect).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Review of gem-dimethyl utility).

-

PubChem Compound Summary. 3-(Pyridin-3-yl)propanoic acid (Parent Analog).[1] National Center for Biotechnology Information. Link (Source for parent compound baseline data).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Strategic Incorporation of Gem-Dimethyl Motifs in Pyridine Scaffolds: Design, Synthesis, and Utility

The following technical guide details the strategic incorporation, synthesis, and medicinal utility of gem-dimethyl substituted pyridine derivatives.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Methyl Effect

In modern drug discovery, the pyridine ring is a privileged scaffold, appearing in nearly 20% of FDA-approved drugs. However, its susceptibility to oxidative metabolism and rotational freedom can limit efficacy. The incorporation of a gem-dimethyl group (two methyl groups on a single carbon, typically at a benzylic or linker position) serves as a critical "bioisosteric lock."

This guide explores the "Gem-Dimethyl Effect" (Thorpe-Ingold Effect) specifically within pyridine architectures. It details how this motif restricts conformational entropy to favor binding, blocks CYP450-mediated metabolic hot spots, and provides synthetic protocols for accessing these sterically congested systems.

Medicinal Chemistry Rationale

Metabolic Blockade (The "Benzylic" Problem)

Pyridines substituted with alkyl chains are prone to rapid oxidation at the

-

Mechanism: CYP450 abstracts a hydrogen atom from the

-carbon, leading to hydroxylation and subsequent dealkylation or oxidation to a carboxylic acid. -

The Gem-Dimethyl Solution: Replacing

-hydrogens with methyl groups (

Conformational Restriction (Thorpe-Ingold Effect)

The introduction of a gem-dimethyl group increases the population of the gauche conformer due to steric repulsion between the methyl groups and adjacent substituents.

-

Impact: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

-

Application: In pyridine-based macrocycles, gem-dimethyl substitution often accelerates ring-closing metathesis (RCM) or macrolactamization by bringing reactive ends closer together.

Solubility and Lipophilicity

While adding two methyl groups increases lipophilicity (

Synthetic Methodologies

Accessing gem-dimethyl substituted pyridines is synthetically non-trivial due to the steric hindrance at the quaternary center. Three primary strategies are employed:

Strategy A: Radical Minisci Alkylation

The most direct method for functionalizing electron-deficient pyridines with bulky alkyl groups.

-

Mechanism: Generation of a nucleophilic alkyl radical (from a carboxylic acid or alkyl halide) which attacks the protonated (activated) pyridine ring.

-

Utility: Ideal for late-stage functionalization (LSF) of complex pyridine scaffolds.

Strategy B: De Novo Ring Synthesis (Modified Hantzsch/Bohlmann-Rahtz)

Constructing the pyridine ring around the gem-dimethyl motif.

-

Approach: Condensation of

-enaminones with alkynes or ketones containing the dimethyl moiety. -

Utility: Best for generating 2,6-substituted pyridines where the gem-dimethyl group is part of a fused ring or specific side chain.

Strategy C: Transition Metal Cross-Coupling (Negishi/Kumada)

Using organozinc or Grignard reagents to install tertiary alkyl groups.

-

Challenge:

-hydride elimination is a competing pathway. -

Solution: Use of specific ligands (e.g., CPhos, RuPhos) or titanium additives to facilitate reductive elimination over

elimination.

Visualization: Metabolic Blocking & Minisci Mechanism

Figure 1: Comparison of metabolic pathways (Top) and the Minisci synthetic route (Bottom) for gem-dimethyl pyridines.

Experimental Protocols

Protocol A: Silver-Catalyzed Minisci Alkylation

Used to install a pivaloyl or tert-butyl-like group at the C2 or C4 position of a pyridine.

Reagents:

-

Pyridine substrate (1.0 equiv)

-

Pivalic acid (or desired gem-dimethyl carboxylic acid) (3.0 equiv)

-

Silver nitrate (

) (0.2 equiv) -

Ammonium persulfate (

) (1.5 equiv) -

Solvent: 10% Aqueous

/ Acetonitrile (1:1) or TFA/Water.

Procedure:

-

Dissolution: Dissolve the pyridine substrate (1 mmol) in a mixture of acetonitrile (5 mL) and 10% aqueous sulfuric acid (5 mL).

-

Note: Acidic media is critical to protonate the pyridine, increasing its electrophilicity toward the nucleophilic alkyl radical.

-

-

Radical Generation: Add pivalic acid (3 mmol) and

(0.2 mmol). -

Initiation: Heat the solution to 70°C. Dropwise add a solution of ammonium persulfate (1.5 mmol) in water (2 mL) over 20 minutes.

-

Observation: Evolution of

gas indicates successful decarboxylation and radical formation.

-

-

Workup: Stir for an additional 1 hour. Cool to room temperature, neutralize with saturated

(caution: foaming), and extract with Ethyl Acetate ( -

Purification: Dry organics over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Negishi Coupling for Sterically Hindered Pyridines

Used for coupling a gem-dimethyl organozinc reagent to a halopyridine.

Reagents:

-

2-Bromopyridine derivative (1.0 equiv)

-

tert-Butylzinc bromide (or gem-dimethyl analog) (1.5 equiv, THF solution)

-

Catalyst:

(0.05 equiv) or -

Solvent: Anhydrous THF or Toluene.

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Loading: Add the bromopyridine (1 mmol) and Pd catalyst (0.05 mmol) to the flask. Add anhydrous THF (5 mL).

-

Coupling: Cool to 0°C. Slowly add the organozinc reagent (1.5 mmol) via syringe.

-

Reaction: Allow to warm to room temperature and then heat to 60°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. If des-bromo (reduced) product is observed, lower temperature or switch to a bulkier ligand (e.g., XPhos).

-

-

Quench: Quench with saturated

. Extract with ether.

Comparative Data: Impact on Drug Properties[1][2][3]

Table 1: Effect of Gem-Dimethyl Substitution on Pharmacokinetics (Hypothetical Series)

| Compound Structure | Substituent (R) | CYP Stability ( | Lipophilicity (cLogP) | Potency ( |

| A (Parent) | 12 | 2.1 | 45 | |

| B (Mono-Me) | 28 | 2.5 | 30 | |

| C (Gem-DiMe) | >120 | 2.9 | 12 |

Interpretation: Compound C demonstrates the classic "Gem-Dimethyl Effect." The metabolic stability is drastically improved by removing

References

-

Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.

- Source: Journal of Medicinal Chemistry (2024)

- Significance: Demonstrates the use of gem-dimethyl groups to improve potency and PK in antiviral pyridine drugs.

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.

-

Source: Journal of Medicinal Chemistry (2018)[1]

- Significance: A comprehensive review of the Thorpe-Ingold effect and metabolic stability conferred by gem-dimethyl groups.

-

-

Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Inhibitors.

- Source: ACS Medicinal Chemistry Letters (2018)

- Significance: Case study on blocking metabolic hotspots in pyridine-fused systems.

-

A Simple, Modular Synthesis of Substituted Pyridines.

- Source: Journal of the American Chemical Society (2008)

- Significance: Details synthetic routes (electrocyclization) to access highly substituted pyridine cores.

- Minisci Reaction: A Practical Guide. Source: Strategic Applications of Named Reactions in Organic Synthesis. Significance: Foundational text for the radical alkylation protocol described in Section 5. (Standard Reference).

Sources

Metabolic Stability Profile of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid: A Technical Guide

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds with excessive metabolic liability are often subject to rapid clearance, leading to poor in vivo exposure and diminished therapeutic efficacy.[2] Conversely, molecules that are too stable may accumulate and lead to off-target toxicities.

This guide provides an in-depth technical framework for assessing the metabolic stability of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. We will dissect its structural features to predict metabolic hotspots, outline comprehensive experimental protocols for in vitro evaluation, and discuss the interpretation of resulting data. This document is intended for drug development scientists and researchers, offering a robust, field-proven strategy for characterizing the metabolic fate of this and structurally related molecules.

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is largely dictated by its chemical structure. The structure of this compound presents three key motifs for consideration: a pyridine ring, a carboxylic acid, and a gem-dimethyl group.

-

Pyridine Ring: As an electron-deficient aromatic heterocycle, the pyridine moiety is a common feature in FDA-approved drugs.[4][5] It is susceptible to Phase I oxidation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes.[6] Oxidation can occur on the ring carbons or the nitrogen atom (N-oxidation). The nitrogen atom can also influence the metabolism of the rest of the molecule by acting as a hydrogen bond acceptor or by altering the electronic properties of the scaffold.[5]

-

Carboxylic Acid Moiety: Carboxylic acids are prime targets for Phase II conjugation reactions. The most significant pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[7][8] This process dramatically increases the hydrophilicity of the molecule, facilitating its excretion.[8] However, acyl glucuronides are a class of potentially reactive metabolites that can covalently bind to macromolecules like proteins, a mechanism that has been associated with idiosyncratic drug toxicity.[7][9][10]

-

Gem-Dimethyl Group: The two methyl groups on the alpha-carbon (C2) create significant steric hindrance. This is a common medicinal chemistry strategy used to block metabolism at adjacent positions. This feature is expected to prevent oxidation at the C2 position and may enhance the overall stability of the molecule compared to its non-methylated analogue.

Based on this analysis, a primary metabolic clearance pathway for this compound is predicted to involve a combination of Phase I oxidation on the pyridine ring and Phase II glucuronidation of the carboxylic acid.

Predicted Metabolic Fates of this compound

Caption: Decision-making framework based on in vitro stability results.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the metabolic stability of this compound. By combining structural analysis with a tiered in vitro experimental strategy, researchers can efficiently determine the compound's intrinsic clearance, identify its primary metabolic pathways, and make informed decisions for its continued development. The key predicted liabilities—CYP-mediated oxidation of the pyridine ring and UGT-mediated glucuronidation of the carboxylic acid—can be systematically evaluated using the detailed protocols herein. The resulting data will be crucial for predicting in vivo pharmacokinetics and ensuring the selection of drug candidates with an optimal balance of efficacy and safety.

[1]### References

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from

-

Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

PubMed. (2009, November 15). [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. Retrieved from [Link]

-

PMC. (n.d.). A simple model predicts UGT-mediated metabolism. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. Retrieved from [Link]

-

PubMed. (n.d.). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Retrieved from [Link]

-

PubMed. (2007, September 20). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Metabolic activation of carboxylic acids. Retrieved from [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

PMC. (n.d.). Advances on the biosynthesis of pyridine rings. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

-

YouTube. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

-

UT Southwestern. (n.d.). In Vitro Metabolic Stability: Preclinical Pharmacology Core. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Retrieved from [Link]

-

ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

-

csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. longdom.org [longdom.org]

- 4. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple model predicts UGT-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategic Utilization of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid in Peptidomimetic Design

Topic: Role of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid in peptidomimetic design Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern peptidomimetic drug discovery, This compound (henceforth referred to as DMPP ) represents a high-value "capping" scaffold. It functions as a dual-purpose structural tool: (1) acting as a conformational lock via the gem-dimethyl (Thorpe-Ingold) effect, and (2) serving as a polar aromatic bioisostere for phenylalanine or tryptophan residues. This guide details the physicochemical rationale, synthesis, and application of DMPP in stabilizing peptide conformations and optimizing pharmacokinetic profiles.

Structural Mechanics & Design Logic

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of DMPP is the quaternary carbon at the

By introducing two methyl groups at the

-

Thermodynamic Benefit: This pre-organization reduces the entropic penalty (

) required for the ligand to adopt the bound conformation, theoretically improving binding affinity ( -

Metabolic Stability: The quaternary center eliminates the

-proton, rendering the molecule completely resistant to racemization and highly resistant to metabolic degradation by standard proteases or oxidases that target the

Pyridine as a Bioisostere

The 3-pyridyl moiety serves as a bioisostere for the phenyl ring of Phenylalanine (Phe) or the indole of Tryptophan (Trp).

| Property | Phenyl (Phe) | 3-Pyridyl (DMPP) | Impact on Drug Design |

| Electronic Character | Electron-rich ( | Electron-deficient ( | Alters |

| H-Bonding | None | Acceptor (N atom) | Can engage specific H-bonds in the active site (e.g., with Ser/Thr/Tyr). |

| Basicity (pKa) | Neutral | Weak Base (~5.2) | Improves solubility at physiological pH; potential for salt bridge formation. |

| LogP (Lipophilicity) | High (Hydrophobic) | Moderate (Amphiphilic) | Lowers LogP, improving oral bioavailability and reducing non-specific binding. |

Synthesis Protocol: Isobutyrate Enolate Alkylation

The most robust route to synthesize DMPP involves the direct alkylation of an isobutyrate ester enolate with 3-(chloromethyl)pyridine (3-picolyl chloride). This method minimizes byproducts compared to Meldrum's acid routes for this specific substitution pattern.

Reagents & Materials

-

Starting Material: Methyl isobutyrate (CAS: 547-63-7)

-

Electrophile: 3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

-

Base: Lithium Diisopropylamide (LDA) [Generated in situ or 2.0M solution]

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Methodology

Step 1: Enolate Formation

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (0.5 M relative to substrate) under Argon atmosphere.

-

Cool to -78°C using a dry ice/acetone bath.

-

Add LDA (1.1 equiv) dropwise via syringe, maintaining temperature below -70°C.

-

Add Methyl isobutyrate (1.0 equiv) dropwise over 15 minutes.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation and formation of the lithium enolate.

Step 2: Alkylation

-

Prepare the free base of 3-(chloromethyl)pyridine from its hydrochloride salt (neutralize with saturated

, extract with ether, dry, and concentrate) immediately prior to use to prevent polymerization. -

Dissolve the fresh 3-(chloromethyl)pyridine (1.05 equiv) in a minimal amount of anhydrous THF.

-

Add the electrophile solution dropwise to the enolate at -78°C.

-

Critical Step: Allow the reaction to warm slowly to room temperature over 4 hours. The gem-dimethyl steric hindrance requires thermal energy to overcome the activation barrier for the

displacement.

Step 3: Workup & Hydrolysis

-

Quench with saturated

. Extract with Ethyl Acetate (3x). -

Wash combined organics with Brine, dry over

, and concentrate. -

Hydrolysis: Dissolve the crude ester in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 equiv). Stir at 60°C for 12 hours.

-

Acidify to pH 4-5 with 1N HCl and extract with Ethyl Acetate/Isopropanol (3:1) to recover the zwitterionic/free acid product.

Visualization of Synthesis & Logic

Synthesis Pathway Diagram

Caption: Figure 1. Convergent synthesis of DMPP via enolate alkylation of methyl isobutyrate.

Conformational Energy Landscape

Caption: Figure 2. Mechanistic contribution of DMPP to peptidomimetic stability and affinity.

Applications in Drug Discovery[1][2][3][4]

N-Terminal Capping for Protease Inhibition

DMPP is frequently employed as an N-terminal cap in protease inhibitors (e.g., for renin, HIV protease, or proteasome inhibitors).

-

Mechanism: Standard aminopeptidases require a free N-terminal amine and an

-proton to process substrates. DMPP lacks both (it is a carboxylic acid attached to the N-terminus of the next residue, forming an amide). -

Result: The resulting peptidomimetic is "invisible" to exopeptidases, significantly increasing plasma half-life (

).

Targeting Protein-Protein Interactions (PPIs)

In PPIs involving helical interfaces (e.g., p53-MDM2 or Bcl-2 family), residues like Phenylalanine and Tryptophan often anchor the helix into a hydrophobic groove.

-

Substitution Strategy: Replacing a native Phe with DMPP at the N-terminus of a truncated peptide mimetic.

-

Advantage: The gem-dimethyl group forces the backbone into a helical turn initiation, while the pyridine nitrogen can be positioned to pick up a specific hydrogen bond in the pocket that the native phenyl cannot, potentially increasing selectivity.

Fragment-Based Drug Discovery (FBDD)

DMPP serves as an excellent "fragment" due to its low molecular weight (MW ~193 Da) and high ligand efficiency potential. It provides a rigid core with vectors for expansion (the carboxylic acid for coupling and the pyridine ring for further functionalization).

References

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Werner, H. M., et al. (2012). Pyridine derivatives as potent inducers of apoptosis. Journal of Medicinal Chemistry. (Contextual grounding for pyridine utility in PPIs).

-

Organic Syntheses. (2004). General Procedures for Alpha-Alkylation of Esters. Organic Syntheses, Coll. Vol. 10, p. 423. Link

- Clagett-Dame, M., et al. (2021). Design of Pyridine-Based Peptidomimetics. (General reference to pyridine scaffolds in drug design).

Methodological & Application

Solvent selection for dissolving 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Application Note: Solvent Selection & Solubility Protocol for 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

Abstract

This technical guide provides a rationale for solvent selection and handling of This compound .[1][2][3] Due to its amphoteric nature (containing both a basic pyridine ring and an acidic carboxylic acid), this molecule exhibits zwitterionic behavior that complicates solubility in standard non-polar organic solvents.[1][2][3] This note outlines protocols for overcoming lattice energy barriers, optimizing pH for aqueous formulation, and selecting compatible solvents for LCMS, NMR, and biological assays.

Physicochemical Analysis & Solubility Theory

To select the correct solvent, one must first understand the competing intermolecular forces at play.[1][2][3]

Structural Dissection

-

Pyridine Moiety (Basic): The nitrogen atom has a lone pair available for protonation (approximate pKa of conjugate acid

5.2–5.6).[1][2][3] -

Carboxylic Acid (Acidic): The terminal carboxyl group can donate a proton (approximate pKa

4.5–4.8).[1][2][3] -

Gem-Dimethyl Group (Lipophilic): The two methyl groups at the

-position increase lipophilicity (LogP) and provide steric bulk, which can disrupt crystal packing but also hinders solvation of the acid group.[1][2]

The Zwitterion Challenge

In the solid state and at neutral pH in water, this compound likely exists as a zwitterion (pyridinium carboxylate salt).[1][2][3]

-

Consequence: High crystal lattice energy makes it difficult to dissolve in non-polar solvents like Hexane, Toluene, or pure Dichloromethane (DCM).[1][2][3]

-

Solution: Solubility is best achieved by shifting the equilibrium away from the zwitterion using pH adjustment (acid/base) or high-dielectric protic solvents.[1][2][3]

Figure 1: pH-Dependent Speciation & Solubility States

Caption: Speciation diagram showing the transition from soluble ionic forms to the less soluble zwitterionic form based on pH environment.

Solvent Selection Matrix

The following table summarizes predicted solubility profiles based on the compound's amphoteric and lipophilic properties.

| Solvent Class | Representative Solvents | Solubility Prediction | Application Notes |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Best for stock solutions.[1][2] Difficult to remove. |

| Protic Polar | Methanol, Ethanol | Good | H-bonding stabilizes ionic forms.[1][2][3] Good for transfers. |

| Chlorinated | DCM, Chloroform | Moderate/Poor | Likely requires 5-10% Methanol or trace acid to dissolve zwitterions.[1][2][3] |

| Ethers | THF, Dioxane | Moderate | Good for synthesis; avoid for storage (peroxides).[1][2][3] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Use as anti-solvents for precipitation/crystallization.[1][2][3] |

| Aqueous | Water, PBS | pH Dependent | Poor at pH 5-6.[1][2][3] High at pH <3 or >8.[1][2][3] |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)

Target: Create a stable stock for dilution into cell culture media or enzymatic assays.[1][2][3]

-

Weighing: Accurately weigh 19.3 mg of this compound (MW

193.24 g/mol ) into a sterile microcentrifuge tube. -

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Formulation for In Vivo/In Vitro Use

Target: Dissolve compound in aqueous buffer without precipitation.[1][2][3]

-

Calculation: Determine the desired concentration (e.g., 10 mg/mL).

-

Acidification Strategy (Preferred for Stability):

-

Alkaline Strategy (Alternative):

Protocol C: LCMS Sample Preparation

Target: Analyze purity without contaminating the column or suppressing ionization.[1][2][3]

-

Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

-

Filtration: Filter through a 0.22

m PTFE syringe filter before injection.

Application-Specific Workflows

Figure 2: Solvent Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on the experimental end-goal.

Critical Considerations & Troubleshooting

-

NMR Artifacts: In CDCl

, the compound may show broad peaks due to slow exchange of the carboxylic acid proton or aggregation of the zwitterion.[1][2][3] -

Gem-Dimethyl Sterics: The 2,2-dimethyl group creates significant steric hindrance near the carbonyl.[1][2][3] If using this compound as a building block (e.g., amide coupling), activation times may need to be longer than standard propanoic acid derivatives.[1][2][3]

-

Salt Formation: If the free acid is difficult to handle (sticky solid/oil), convert it to the Hydrochloride salt (using HCl in Dioxane) or Sodium salt .[1][2][3] These salts are generally free-flowing solids with better water solubility.[2][3]

References

-

Compound Data: PubChem. 3-(Pyridin-3-yl)propanoic acid (Parent Analog Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

-

pKa Reference: Williams, R. pKa Data Compiled by R. Williams (Pyridine & Carboxylic Acids). Organic Chemistry Data. Available at: [Link][1][2][3]

-

Zwitterion Solubility: Wang, Y., et al. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3] ResearchGate. Available at: [Link]

Sources

Application Note: Optimization of Esterification Reactions with 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

This Application Note is designed for research scientists and process chemists optimizing the esterification of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid . The guide prioritizes robust, scalable, and chemically rational protocols over generic textbook methods.

Executive Summary

The esterification of This compound presents a dual synthetic challenge:

-

Steric Hindrance: The gem-dimethyl (

-dimethyl) group creates a "neopentyl-like" environment, significantly retarding nucleophilic attack at the carbonyl carbon. -

Electronic Interference: The basic pyridine nitrogen (pKa ~5.2) acts as a catalyst poison in acid-catalyzed Fischer esterifications and can interfere with metal-mediated couplings.

Standard Fischer esterification (H₂SO₄/MeOH) is not recommended due to slow kinetics and the precipitation of pyridinium salts. This guide details two superior protocols: Acid Chloride Activation (for scale and simple alcohols) and T3P® Coupling (for high-throughput and complex alcohols).

Mechanistic Analysis & Strategy

The Gem-Dimethyl Effect & Pyridine Basicity

The primary barrier to reaction is the steric bulk of the quaternary carbon at the

Additionally, the pyridine ring creates a "proton sink." In acidic media, the pyridine nitrogen protonates before the carbonyl oxygen, deactivating the molecule's solubility and creating a positively charged species that repels protonated alcohol nucleophiles.

Strategic Solution: We must bypass the low-reactivity of the carboxylic acid by converting it into a highly reactive electrophile (Acid Chloride or Mixed Anhydride) under basic or neutral conditions to keep the pyridine unprotonated and soluble.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol for your specific alcohol substrate.

Figure 1: Decision tree for selecting the esterification method based on substrate complexity and reaction scale.

Protocol A: Acid Chloride Activation (The Scalable Standard)

Best for: Primary/Secondary alcohols, Scale-up (>10g), Methyl/Ethyl esters. Mechanism: Formation of the Vilsmeier-Haack intermediate to generate the acid chloride, followed by base-mediated esterification.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Base: Triethylamine (Et₃N) or DIPEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration) under N₂ atmosphere.

-

Catalysis: Add catalytic DMF (2-3 drops). Note: This forms the reactive chloroiminium species essential for activating the oxalyl chloride.

-

Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (CO/CO₂) will be vigorous.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Aliquot quench with MeOH/Base -> TLC/LCMS should show complete conversion to Methyl Ester.

-

-

Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. The residue is the Acid Chloride Hydrochloride salt .

-

Coupling: Re-dissolve the residue in DCM. Add the target Alcohol (1.1–1.5 equiv).

-

Base Addition: Cool to 0°C. Add Et₃N (3.0 equiv) dropwise.

-

Why 3.0 equiv? 1 eq neutralizes the Pyridine-HCl; 1 eq neutralizes the HCl from esterification; 1 eq acts as the proton scavenger to drive equilibrium.

-

-

Workup: Stir 4-12h. Wash with Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: High-throughput screening, Acid-sensitive alcohols, Complex substrates. Mechanism: T3P acts as a coupling agent to form a mixed anhydride. The byproduct is water-soluble, simplifying purification.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Alcohol: 1.0 - 1.2 equiv

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the Carboxylic Acid (1.0 equiv), Alcohol (1.1 equiv), and Base (DIPEA, 3.0 equiv) in EtOAc (0.2 M).

-

Addition: Add T3P solution (1.5 equiv) dropwise at RT.

-

Note: No cooling is usually required unless the alcohol is extremely labile.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: If conversion is <50% after 6h, heat to 50°C. The gem-dimethyl steric bulk often requires thermal energy to overcome the activation barrier.

-

-

Workup: Dilute with EtOAc. Wash three times with water (T3P byproducts are highly water-soluble). Wash once with brine.

-

Isolation: Evaporate solvent. Flash chromatography is rarely needed for simple alcohols due to the cleanliness of T3P.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation of similar hindered heterocyclic substrates.

| Parameter | Fischer Esterification | Acid Chloride (Protocol A) | T3P Coupling (Protocol B) |

| Conversion (24h) | < 30% | > 95% | > 90% |

| Impurity Profile | High (Pyridine salts) | Low | Very Low |

| Steric Tolerance | Poor | Excellent | Good |

| Scalability | Poor | Excellent | Good |

| Byproduct Removal | Difficult | Evaporation/Wash | Water Wash |

Troubleshooting & Quality Control

Common Failure Modes

-

Incomplete Conversion: Usually due to the steric bulk of the gem-dimethyl group.

-

Fix: Switch to Protocol A (Acid Chloride) and reflux the coupling step if necessary.

-

-

Pyridine N-Acylation: In rare cases with highly activated acid chlorides, the pyridine nitrogen can be acylated.

-

Detection: LCMS will show M+Mass(Acid) peaks.

-

Fix: This is usually reversible during aqueous workup (bicarbonate wash).

-

QC Specifications

-

NMR (¹H): Look for the diagnostic shift of the gem-dimethyl protons.

-

Racemization: Not applicable. The

-carbon is achiral (two methyl groups). This allows for harsher thermal conditions without risk of stereochemical erosion.

References

-

Yamaguchi Esterification Mechanism: Inanaga, J., et al.[5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no.[5] 7, 1979, pp. 1989–1993. Link

-

T3P Reagent Guide: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." Organic Chemistry Portal. Link

-

Steric Hindrance in Esterification: "Esterification of Carboxylic Acids with 2,4,6-Trichlorobenzoyl Chloride."[6] Organic Syntheses, Coll. Vol. 9, p. 28. Link

-

Pyridine Handling in Synthesis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, 1983, pp. 129-161. Link

-

Acid Chloride Activation: "Preparation of Acid Chlorides." Common Organic Chemistry. Link

Sources

- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Zwitterionic Pyridine Acids

Introduction: Escaping the "Water Trap"

Welcome to the technical support center. If you are reading this, you are likely facing the classic "zwitterionic trap." Pyridine carboxylic acids (e.g., nicotinic acid, picolinic acid, and their derivatives) possess a basic nitrogen (pyridine ring) and an acidic carboxyl group. This duality means they exist in a pH-dependent equilibrium between cationic, anionic, and zwitterionic forms.

Unlike standard organic acids, zwitterions often have maximum water solubility and minimum organic solubility , rendering standard liquid-liquid extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) ineffective. Furthermore, their high polarity causes poor retention on standard C18 HPLC columns, leading to "unretained" dead-volume elution or severe peak tailing.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Isolation & Extraction Troubleshooting

Q: Why is my product staying in the aqueous layer despite repeated extractions with DCM?

Diagnosis: You are likely attempting extraction at a pH where the molecule is charged (cationic at low pH, anionic at high pH). Even at the isoelectric point (pI), the zwitterion is highly polar and often prefers water over non-polar solvents.

Protocol 1: Isoelectric Point (pI) Precipitation This is the most scalable "green" purification method. The zwitterion is typically the least soluble form in water.

-

Determine the pI: Calculate the isoelectric point using the pKa values of your specific derivative:

.-

Example: Nicotinic acid (

,

-

-

Concentrate: Reduce the aqueous reaction volume to near-saturation (rotary evaporator).

-

Titrate:

-

If acidic: Slowly add 1M NaOH or

while monitoring pH. -

If basic: Slowly add 1M HCl or Acetic Acid.

-

-

Target: Adjust pH exactly to the calculated pI.

-

Crystallize: Cool the solution to 0–4°C. The zwitterion should precipitate. Filter and wash with cold water or ethanol.

Protocol 2: The "Salting-Out" Continuous Extraction If the compound is too water-soluble to precipitate:

-

Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturation. This disrupts the hydration shell of the zwitterion.

-

Solvent Switch: Use n-Butanol (n-BuOH) or Isopropanol (IPA)/Chloroform (1:3) mixtures. These are more polar than DCM and can solvate the zwitterion.

-

Process: Perform continuous liquid-liquid extraction (using a Soxhlet-type liquid extractor) for 12–24 hours.

Module 2: Desalting & Salt Removal

Q: I evaporated the water, but my product is a solid crust mixed with NaCl/KCl. How do I desalt it?

Diagnosis: Zwitterions are difficult to separate from inorganic salts because both are water-soluble and insoluble in non-polar organics.

Protocol: Ion Exchange Chromatography (IEX) This is the "Gold Standard" for desalting zwitterions.

-

Resin Selection:

-

Strong Cation Exchange (SCX): Dowex 50W or Amberlite IR-120 (

form).

-

-

The Workflow:

-

Load (Acidic): Dissolve your crude salt mixture in 0.1 M HCl (pH < 2). At this pH, the pyridine nitrogen is protonated (

), and the carboxyl is neutral ( -

Wash: Flush the column with distilled water.

-

Result: Inorganic anions (

,

-

-

Elute (Basic): Elute with 1M

(Ammonia).-

Mechanism:[1] As pH rises, the molecule becomes zwitterionic/anionic and detaches from the resin.

-

-

Isolate: Evaporate the ammonia eluent. Excess ammonia is volatile, leaving the pure zwitterion free of inorganic salts.

-

Module 3: Chromatographic Purification (HPLC)

Q: My compound elutes at the solvent front (dead time) on C18, or the peak tails severely.

Diagnosis:

-

No Retention: The molecule is too polar for the hydrophobic C18 mechanism.

-

Tailing: Residual silanols on the silica support interact with the positive charge of the pyridine ring.

Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to a HILIC column (e.g., Zwitterionic-HILIC or Amide).[2]

-

Mobile Phase: High organic (90% Acetonitrile)

Low organic (50% Aqueous Buffer). -

Buffer: Use 10–20 mM Ammonium Formate or Ammonium Acetate (pH adjusted to pI).

-

Mechanism: Separation is based on partitioning into a water-rich layer on the column surface.

Solution B: Ion-Pairing Chromatography (If sticking with C18)

-

Additive: Add Hexanesulfonic Acid or Heptafluorobutyric Acid (HFBA) to the mobile phase.

-

Mechanism: The ion-pairing agent neutralizes the charge and adds a hydrophobic tail to the molecule, allowing it to retain on C18.

-

Warning: Ion-pairing agents are difficult to remove and can suppress MS signals.

-

Summary of Purification Strategies

| Challenge | Recommended Method | Key Reagent/Material | Pros | Cons |

| Bulk Isolation | Isoelectric Precipitation | pH meter, HCl/NaOH | Scalable, Green, Cheap | Requires moderate water solubility difference |

| Salt Removal | Cation Exchange (SCX) | Dowex 50W ( | Removes all inorganic salts | Requires column packing step |

| Trace Purification | HILIC HPLC | Amide or Zwitterionic Column | Excellent resolution for polars | Requires long equilibration times |

| Extraction | n-Butanol Extraction | n-BuOH, NaCl | Simple glassware | High boiling point of n-BuOH (hard to evap) |

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical species involved.

Figure 1: Purification Decision Tree

Caption: Decision matrix for selecting the optimal purification route based on physical state and solubility.

Figure 2: The pH-Dependent Equilibrium (The Zwitterion Trap)[4]

Caption: Chemical speciation of pyridine acids. Purification success depends on targeting the specific form (Charge vs. Neutrality).

References

-

Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from

-

ResearchGate. (2020). How to desalt zwitterions? - Expert Discussion. Retrieved from

-

Google Patents. (1973). Process for the production of pyridine carboxylic acids (US3748336A). Retrieved from

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.[3] Retrieved from

Sources

- 1. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

Validation & Comparative

A Guide to the ¹H-NMR Spectroscopic Analysis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H-NMR spectrum of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this guide offers a robust, theoretically grounded prediction and comparison with analogous structures. This approach allows for the confident identification and structural verification of the target molecule.

The Structural Rationale: Predicting the ¹H-NMR Landscape

This compound possesses a unique combination of a sterically hindered carboxylic acid moiety and an aromatic pyridine ring. Understanding the electronic environment of each proton is key to predicting its resonance in an ¹H-NMR spectrum. The deshielding effect of the electronegative nitrogen atom and the aromatic ring current of the pyridine ring, coupled with the aliphatic nature of the dimethylpropanoic acid chain, results in a distinct spectral fingerprint.

The analysis that follows is grounded in established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling.[1][2] By examining structurally related compounds, we can build a reliable predictive model for the spectrum of our target molecule.

Experimental Protocol: A Standardized Approach

For the acquisition of a high-resolution ¹H-NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized and purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Data Acquisition: Acquire the ¹H-NMR spectrum at room temperature using standard pulse sequences. Key acquisition parameters to consider include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.

Predicted ¹H-NMR Spectrum: A Detailed Analysis

The predicted ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the dimethylpropanoic acid chain.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key proton environments highlighted.

Aromatic Region (Pyridine Ring):

The pyridine ring presents a complex and informative region of the spectrum. The chemical shifts are significantly influenced by the nitrogen atom's electron-withdrawing nature and the position of the substituent.

-

H-2 and H-6 Protons: The protons at the 2 and 6 positions are ortho to the nitrogen atom and are expected to be the most deshielded, appearing at the lowest field.[3] Typically, protons ortho to the nitrogen in pyridine resonate around δ 8.5-8.6 ppm.[3][4] The substitution at the 3-position will further influence these shifts. We can predict these to appear as distinct multiplets.

-

H-4 Proton: The proton at the 4-position (para to the nitrogen) will be less deshielded than the ortho protons. Its chemical shift is anticipated to be in the range of δ 7.5-7.8 ppm, likely appearing as a multiplet due to coupling with H-2 and H-5.

-

H-5 Proton: The proton at the 5-position (meta to the nitrogen) is expected to be the most shielded of the aromatic protons, with a predicted chemical shift in the range of δ 7.2-7.4 ppm. It will likely appear as a multiplet.

Aliphatic Region (Dimethylpropanoic Acid Chain):

The aliphatic portion of the molecule will give rise to more shielded signals.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the pyridine ring are diastereotopic. They are expected to resonate as a singlet due to the absence of adjacent protons for coupling. Their proximity to the aromatic ring will cause a downfield shift compared to a typical alkyl chain, likely in the range of δ 2.8-3.0 ppm.

-

Methyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. This signal is characteristic of a gem-dimethyl group. Based on data for pivalic acid and other 2,2-dimethyl substituted compounds, this singlet is expected in the highly shielded region of the spectrum, around δ 1.2-1.4 ppm.[5][6]

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and its chemical shift is variable, often appearing as a broad singlet between δ 10-13 ppm.[7] Its position and broadness can be affected by the solvent, concentration, and temperature due to hydrogen bonding.

Comparative Analysis: Learning from Analogs

To refine our predictions, we can compare the expected spectrum with the known ¹H-NMR data of similar molecules.

| Compound | Structural Feature | Observed/Predicted Chemical Shifts (δ ppm) and Multiplicity |

| Pyridine | Unsubstituted Ring | H-2, H-6: ~8.60 (d); H-4: ~7.64 (t); H-3, H-5: ~7.25 (t)[3] |

| 3-Picoline | Methyl-substituted Pyridine | Aromatic protons show shifts similar to pyridine, with the methyl group at ~2.3 ppm.[8] |

| Pivalic Acid | 2,2-Dimethylpropanoic Acid | Methyl protons: ~1.2 ppm (s); COOH proton: ~12.1 ppm (s).[5] |

| 3-(Pyridin-3-yl)propanoic Acid | Propanoic acid chain on Pyridine | Lacks the 2,2-dimethyl group, showing more complex splitting for the aliphatic chain.[9] |

This comparative data supports our predictions. The aromatic proton shifts in our target molecule will generally follow the pattern of 3-substituted pyridines. The aliphatic portion will be dominated by the characteristic sharp singlet of the gem-dimethyl group, similar to that seen in pivalic acid.

Summary of Predicted ¹H-NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~1.2 - 1.4 | Singlet (s) | 6H | -C(CH ₃)₂- |

| ~2.8 - 3.0 | Singlet (s) | 2H | -CH ₂- |

| ~7.2 - 7.4 | Multiplet (m) | 1H | Pyridine H-5 |

| ~7.5 - 7.8 | Multiplet (m) | 1H | Pyridine H-4 |

| ~8.5 - 8.6 | Multiplet (m) | 2H | Pyridine H-2, H-6 |

| ~10 - 13 | Broad Singlet (br s) | 1H | -COOH |

Conclusion

The ¹H-NMR spectrum of this compound is predicted to be highly characteristic, with well-defined signals for both its aromatic and aliphatic protons. The key features to look for are the downfield multiplets of the pyridine ring protons, a singlet for the methylene protons, a prominent singlet for the six equivalent methyl protons, and a broad singlet for the carboxylic acid proton. This detailed predictive analysis, supported by data from analogous compounds, provides a robust framework for the structural confirmation of this molecule in research and development settings.

References

- Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.

- Journal of the Chemical Society, Perkin Transactions 1.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- The Royal Society of Chemistry.

- Organic Chemistry Research. Regular Article.

- ResearchGate.

- ChemicalBook. Pivalic acid (75-98-9) 1H NMR spectrum.

- SpectraBase. Pivalic anhydride - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5.

- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0144126).

- Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III.

- Chapter 2.

- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.

- ChemicalBook. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum.

- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- International Journal of Advanced Research (IJAR). (2017, May 27). SYNTHESIS AND CHARACTERIZATION OF PROP-2-YN-1-YL 3-(2-(1,3-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1H-PYRROLO[3,2-D]PYRIMIDIN-5(2H)-YL)ACETAMIDO)-2,2-DIMETHYLPROPANOATE AND PENT-4-YN-1-YL 3-(2-(1,3-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1H-PYRROLO[3,2-D]PYRIMIDIN-5(2H)-YL)ACETAMIDO)

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- Chemical shifts.

- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ChemicalBook. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum.

- PrepChem.com. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.

- Growing Science. (2025, May 29). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)

- ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemres.org [orgchemres.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. prepchem.com [prepchem.com]

A Comparative Guide to HPLC Method Development for the Purity of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. We will explore the rationale behind chromatographic choices, compare alternative methodologies, and present a comprehensive, validated protocol that stands up to the rigorous standards of the industry.

Introduction to the Analyte and the Analytical Challenge

This compound is a pyridine-containing carboxylic acid. Its structure presents a unique set of challenges for chromatographic separation. The presence of both a basic pyridine ring and an acidic carboxylic acid group makes the compound's retention sensitive to the pH of the mobile phase. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. The primary goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[1][2]

The development of a stability-indicating HPLC method is a critical part of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] Such a method must be able to separate the API from its degradation products and any process-related impurities, ensuring that the reported purity is a true reflection of the drug substance's quality.[1][4]

Strategic Development of a Stability-Indicating HPLC Method

Our approach to method development is systematic, focusing on achieving optimal separation while ensuring the method is robust and reliable.

Initial Column and Mobile Phase Screening

The initial step in method development involves selecting an appropriate column and mobile phase. Given the polar nature of this compound, a conventional C18 column might not provide adequate retention. Therefore, we will compare the performance of a standard C18 column with that of a more polar-modified column, such as a C18 with a polar end-capping or an embedded polar group.

Rationale for Column Selection:

-

Standard C18: A good starting point for most small molecules, but may exhibit poor retention for highly polar compounds.

-

Polar-Modified C18 (e.g., AQ-type or with polar endcapping): These columns are designed to prevent phase collapse in highly aqueous mobile phases and can offer better retention and peak shape for polar analytes.

-

Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for compounds with ionizable groups.[5][6]

Mobile Phase Considerations:

The mobile phase composition is critical for controlling the retention and selectivity of the separation.[1] For a compound with both acidic and basic functionalities, pH is a powerful tool for optimizing the separation.

-

pH: The pKa of the pyridine nitrogen is approximately 5.2, and the pKa of the carboxylic acid is around 4.8. By adjusting the mobile phase pH, we can control the ionization state of the analyte and its potential impurities, thereby influencing their retention. A pH around 3 would ensure the carboxylic acid is protonated (less polar) and the pyridine nitrogen is protonated (ionic), while a pH around 7 would result in a deprotonated carboxylic acid (ionic) and a neutral pyridine ring.

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] Their different selectivities will be evaluated to achieve the best separation.

-

Buffer: A buffer is essential to control the mobile phase pH and ensure reproducible retention times. Phosphate and acetate buffers are common choices.

Workflow for Method Development

The following diagram illustrates the systematic workflow employed in developing the HPLC method.

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

To identify the optimal chromatographic conditions, a series of experiments were conducted comparing different columns and mobile phase pH values. The goal was to achieve a good peak shape, adequate retention, and the best separation of the API from potential impurities.

Column Performance Comparison

| Column Type | Retention Factor (k) | Tailing Factor (T) | Theoretical Plates (N) |

| Standard C18 (e.g., Luna C18) | 1.2 | 1.8 | 8,500 |

| Polar-Embedded C18 (e.g., Luna Polar C18) | 2.5 | 1.3 | 12,000 |

| Mixed-Mode (e.g., Primesep 100) | 4.1 | 1.1 | 15,000 |

Analysis: The data clearly indicates that the mixed-mode column provides superior retention and peak shape for this compound. The increased retention is attributed to the additional ion-exchange interactions between the protonated pyridine ring and the stationary phase.[6] The improved peak shape and efficiency are also a result of these favorable interactions.

Effect of Mobile Phase pH

| Mobile Phase pH | Retention Time (min) | Peak Shape |

| 3.0 (Phosphate Buffer) | 8.5 | Symmetrical |

| 5.0 (Acetate Buffer) | 5.2 | Moderate Tailing |

| 7.0 (Phosphate Buffer) | 3.1 | Significant Tailing |

Analysis: A mobile phase pH of 3.0 provides the best chromatographic performance. At this pH, the carboxylic acid is largely protonated, reducing its polarity and increasing its interaction with the reversed-phase component of the stationary phase. Simultaneously, the pyridine ring is protonated, allowing for strong cation-exchange interactions with the mixed-mode column. This dual retention mechanism leads to optimal retention and peak symmetry.

Optimized and Validated HPLC Method

Based on the comparative data, the following HPLC method was developed and subsequently validated according to ICH Q2(R1) guidelines.[8]

Experimental Protocol

Chromatographic Conditions:

-

Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10-70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[9] The drug substance was subjected to various stress conditions to induce degradation.

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl, 60 °C, 24h) | ~15% degradation, one major degradant peak observed. |

| Base Hydrolysis (0.1 N NaOH, 60 °C, 24h) | ~20% degradation, two major degradant peaks observed. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~10% degradation, one major degradant peak observed. |

| Thermal Degradation (80 °C, 48h) | ~5% degradation, minor degradant peaks observed. |

| Photolytic Degradation (ICH Q1B), solid | No significant degradation observed. |

The developed HPLC method was able to successfully separate the main peak from all the degradation products generated under these stress conditions, confirming its stability-indicating capability.

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[10][11]

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blanks, placebo, or degradation products. | Peak purity of the analyte peak > 0.999 |

| Linearity (R²) | 0.9998 | ≥ 0.999 |

| Range (µg/mL) | 1 - 150 | - |

| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |

| Precision (%RSD) | ||

| - Repeatability | 0.45% | ≤ 2.0% |

| - Intermediate Precision | 0.62% | ≤ 2.0% |

| Robustness | No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition. | %RSD of results ≤ 2.0% |

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, it is worthwhile to consider other techniques and understand their limitations in this context.

Gas Chromatography (GC)

GC is generally not suitable for the analysis of this compound due to the compound's low volatility and thermal lability. The high temperatures required for GC analysis would likely cause on-column degradation, leading to inaccurate results. Derivatization could be employed to increase volatility, but this adds complexity and potential for analytical error.

Capillary Electrophoresis (CE)

CE is a powerful separation technique for charged molecules and could potentially be used for this analysis. The amphoteric nature of the analyte makes it amenable to separation by CE. However, HPLC is generally preferred in quality control environments due to its higher throughput, better-established robustness, and more straightforward validation for routine use.

Supercritical Fluid Chromatography (SFC)

SFC can be an alternative for the separation of polar compounds. It often provides faster separations than HPLC. However, the instrumentation is less common in standard QC labs, and method development can be more complex.

The following diagram provides a high-level comparison of these techniques for this specific application.

Caption: Comparison of analytical techniques.

Conclusion

The developed stability-indicating HPLC method, utilizing a mixed-mode stationary phase and an acidic mobile phase, has been demonstrated to be a robust, accurate, and precise method for the determination of purity of this compound. The systematic approach to method development, including a thorough comparison of columns and mobile phases, ensured the final method is fit for its intended purpose in a regulated pharmaceutical environment. While alternative techniques exist, HPLC remains the most suitable and practical choice for this application, offering a balance of performance, reliability, and ease of implementation.

References

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Stability Indicating HPLC Method Development: A Review. Human Journals. (2023). [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (2026). [Link]

-

HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. PubMed. (2012). [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

-

Quality Guidelines. ICH. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-

HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. (2025). [Link]

-

HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

-

Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. (2023). [Link]

-

Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (2020). [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. (2017). [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (2021). [Link]

-

Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Cheméo. [Link]

-

Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. (2026). [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. (2026). [Link]

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. (2023). [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

-

3-(Pyridin-3-yl)propanoic acid. PubChem. [Link]

-

Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. (2025). [Link]

-

Propanoic acid, 2,2-dimethyl-. NIST WebBook. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. (2018). [Link]

-

2,2-Dimethyl-3-phenylpropanoic acid. PubChem. [Link]

Sources

- 1. irjpms.com [irjpms.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. web.vscht.cz [web.vscht.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Validating Elemental Analysis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic Acid

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the validation of elemental analysis results for the compound 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid. We will move beyond a simple procedural checklist to explore the causality behind analytical choices, establish a self-validating system of protocols, and compare elemental analysis with orthogonal methods to build a comprehensive and trustworthy characterization package.

The Foundational Benchmark: Theoretical Composition

Before any experimental validation can occur, we must establish the theoretical ground truth for our target compound. The identity of a pure substance is defined by its molecular formula, which dictates its precise elemental composition.

Compound: this compound Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2]

From this, we can calculate the theoretical mass percentages of each constituent element. This calculation is the unwavering standard against which all experimental results must be judged.

| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass Contribution | Theoretical Mass % |

| Carbon | C | 12.011 | 10 | 120.11 | 67.00% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.86% |

Note: The percent composition is derived from the formula mass and the atomic masses of the constituent elements.[3]

Part 1: The Primary Assay - CHN Combustion Analysis

For organic compounds, the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen is combustion analysis.[4][5] This technique provides a direct, quantitative measure of the elemental makeup of a sample, serving as a primary indicator of its bulk purity.

The Causality of Combustion: From Sample to Signal

The principle is elegantly simple yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, converting all organic components into simple, stable gases (CO₂, H₂O, and N₂).[4][6] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). The instrument is calibrated with ultra-pure standards, making the measurement matrix-independent and removing the need for method-specific validation for each new compound.[7]

Experimental Protocol: A Self-Validating System

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide). The results for the standard must fall within the manufacturer's specified tolerance before proceeding. This step ensures the trustworthiness of the instrument's response.

-

Sample Preparation:

-

Ensure the sample of this compound is homogenous and has been thoroughly dried under high vacuum to remove residual solvents and water, which are common sources of error.

-

Accurately weigh 1-3 mg of the sample into a tin capsule.

-

Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

-

-

Analysis: Run the analysis in triplicate to assess the precision of the results.

-

Data Evaluation: Compare the average experimental values to the theoretical values calculated previously.

Interpreting the Results: The ±0.4% Rule

For a new small molecule to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[8] This tolerance accounts for the minor, inherent variability of the combustion method.

Hypothetical Experimental Data for C₁₀H₁₃NO₂:

| Element | Theoretical Mass % | Experimental Run 1 | Experimental Run 2 | Experimental Run 3 | Average Experimental % | Deviation | Validation Status |

| C | 67.00% | 66.85% | 66.91% | 66.88% | 66.88% | -0.12% | PASS |

| H | 7.31% | 7.21% | 7.18% | 7.23% | 7.21% | -0.10% | PASS |

| N | 7.81% | 7.75% | 7.79% | 7.76% | 7.77% | -0.04% | PASS |

A deviation outside the ±0.4% window necessitates further investigation, as it suggests the presence of impurities.

Part 2: Comparison with Orthogonal Analytical Techniques

While elemental analysis provides a robust measure of bulk purity, it does not confirm molecular structure or detect impurities with the same elemental composition. Therefore, a comprehensive validation package must include orthogonal techniques—independent analytical methods that probe different molecular properties.[9][10]

High-Resolution Mass Spectrometry (HRMS)

-

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of a compound's exact mass.

-

Contribution to Validation: It provides powerful evidence for the molecular formula. While elemental analysis confirms the ratio of elements, HRMS helps confirm the absolute number of each element in the proposed formula.

-

Protocol Snippet: A dilute solution of the compound is infused into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is calibrated to ensure high mass accuracy.

-

Data Comparison: